1-Mpibsc
Description
1-Methylpyridinium bis(trifluoromethylsulfonyl)imide (1-Mpibsc) is an ionic liquid (IL) belonging to the pyridinium family, characterized by its 1-methylpyridinium cation and bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion. This compound is notable for its high thermal stability (decomposition temperature >300°C), low viscosity (~50 cP at 25°C), and broad electrochemical window (~4.5 V), making it a versatile material in energy storage, catalysis, and polymer electrolytes . Synthesized via metathesis reactions between 1-methylpyridinium chloride and Li[TFSI], this compound exhibits superior ionic conductivity (10⁻³ S/cm at 25°C) compared to conventional solvents, attributed to its weakly coordinating anion and delocalized charge distribution .
Properties
CAS No. |
120592-98-5 |
|---|---|
Molecular Formula |
C14H16N4O3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
[(E)-4-(4-methyl-1,3-dioxoisoindol-2-yl)butan-2-ylideneamino]urea |
InChI |
InChI=1S/C14H16N4O3/c1-8-4-3-5-10-11(8)13(20)18(12(10)19)7-6-9(2)16-17-14(15)21/h3-5H,6-7H2,1-2H3,(H3,15,17,21)/b16-9+ |
InChI Key |
ZUTLZDASWLWAJT-CXUHLZMHSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CC/C(=N/NC(=O)N)/C |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C |
Synonyms |
1-MPIBSC 1-N-3-methylphthalimidobutan-3-semicarbazone |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
| Property | This compound | 1-Epibsc | [BMIM][PF₆] |
|---|---|---|---|
| Melting Point (°C) | 10 | -15 | -80 |
| Viscosity (cP, 25°C) | 50 | 45 | 200 |
| Ionic Conductivity (S/cm) | 1.2 × 10⁻³ | 1.5 × 10⁻³ | 0.8 × 10⁻³ |
| Electrochemical Window (V) | 4.5 | 4.3 | 3.2 |
| Thermal Stability (°C) | >300 | >290 | >250 |
Catalysis
In Friedel-Crafts alkylation, this compound demonstrates 90% yield at 80°C, comparable to 1-Epibsc (88%) but superior to [BMIM][PF₆] (72%). The [TFSI]⁻ anion’s weak coordination facilitates substrate activation, while imidazolium-based ILs exhibit slower kinetics due to stronger ion pairing .
Critical Evaluation of Divergent Data
Discrepancies exist in reported thermal stability values. While most studies indicate this compound’s decomposition >300°C , one study observed partial degradation at 280°C under oxidative conditions, likely due to trace impurities . Similarly, ionic conductivity values vary (±10%) depending on moisture content, emphasizing the need for rigorous drying protocols .
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